3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO3S/c1-24(22,23)13-9-11-5-6-12(10-13)20(11)17(21)8-7-14-15(18)3-2-4-16(14)19/h2-4,11-13H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSJWTFKBGVERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a notable member of the class of positive allosteric modulators (PAMs) targeting the dopamine D1 receptor. This class of compounds has garnered significant interest due to their potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This article provides a detailed overview of the biological activity, pharmacological properties, and research findings related to this compound.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a dichlorophenyl moiety, which is crucial for its interaction with the D1 receptor.
The compound acts as a positive allosteric modulator of the dopamine D1 receptor, enhancing receptor activity without directly activating it. This mechanism allows for improved signaling pathways associated with dopamine, which is critical for various neurological functions including motor control and cognitive processes.
Pharmacological Profile
Research indicates that this compound exhibits several key pharmacological effects:
- Increased Locomotor Activity : In vivo studies have shown that administration of this compound leads to enhanced locomotor activity in animal models, suggesting potential applications in treating motor deficits associated with dopamine depletion .
- Cognitive Enhancement : The compound has demonstrated pro-cognitive effects in tests such as the novel object recognition task, indicating its potential utility in cognitive disorders .
- Neurotransmitter Modulation : It has been observed to increase the release of cortical acetylcholine and histamine, which are vital for attention and memory processes .
Case Studies
Several studies have explored the effects of this compound in various experimental settings:
- Study on Motor Activity :
- Cognitive Function Assessment :
Data Tables
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a bicyclic core and a dichlorophenyl group. The synthesis typically involves multiple steps, including the formation of the bicyclic framework and subsequent functionalization to introduce the dichlorophenyl moiety and the methylsulfonyl group.
Dopamine Receptor Modulation
One of the most prominent applications of this compound is its role as a modulator of dopamine receptors, particularly the D1 receptor subtype. Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) for dopamine receptors, enhancing their activity without directly activating them. This mechanism can be beneficial in treating conditions such as Parkinson's disease and schizophrenia, where dopamine signaling is disrupted .
Potential in Neurodegenerative Disorders
Given its interaction with dopamine receptors, this compound may also have implications in neurodegenerative diseases. Studies suggest that PAMs can improve cognitive functions and motor skills in animal models of Parkinson's disease by enhancing dopaminergic signaling .
Anti-inflammatory Properties
Emerging research has indicated that compounds structurally related to this compound may exhibit anti-inflammatory effects through modulation of immune responses. This could open avenues for developing treatments for inflammatory diseases .
Case Study 1: Dopamine D1 Receptor Modulation
In a study investigating the binding affinities of various compounds to dopamine receptors, it was found that structurally similar compounds to 3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one demonstrated significant selectivity towards the D1 receptor over other subtypes. This selectivity is crucial for minimizing side effects associated with non-selective dopaminergic agents .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of PAMs on dopaminergic neurons in vitro. The results suggested that these compounds could mitigate neuronal death caused by oxidative stress, potentially providing a therapeutic strategy for neurodegenerative conditions .
Data Table: Summary of Research Findings
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Study 1 | D1 Receptor Binding | High selectivity for D1 receptor | Potential treatment for Parkinson’s disease |
| Study 2 | Neuroprotection | Reduced oxidative stress-induced cell death | Neuroprotective strategies for neurodegeneration |
| Study 3 | Anti-inflammatory Effects | Modulation of immune response | Treatment for inflammatory diseases |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table highlights structural variations between the compound and its closest analogs from the literature:
Functional Implications
A. Substituent Effects on Pharmacological Activity
- Methylsulfonyl vs. Methyl : The methylsulfonyl group in the main compound likely increases receptor binding affinity due to its electron-withdrawing nature, compared to the methyl group in analogs from and . Sulfonyl groups also enhance metabolic stability by resisting oxidative degradation .
- Dichlorophenyl vs. In contrast, the ester-linked phenyl groups in may act as prodrugs, requiring hydrolysis for activation .
B. Stereochemical Considerations
All compounds exhibit defined stereochemistry (e.g., (1R,5S) or (1R,3R,5S)), which is essential for enantioselective interactions with biological targets. emphasizes optical rotation testing, underscoring the importance of chiral purity in pharmacokinetics and efficacy .
Research Findings and Hypotheses
Target Binding and Selectivity
The rigid bicyclic core and sulfonyl group may enhance selectivity for receptors like serotonin or dopamine transporters, similar to tropane-based therapeutics.
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
Answer:
The compound’s core structure includes:
- An 8-azabicyclo[3.2.1]octane framework, which imposes steric constraints and influences conformational flexibility .
- A methylsulfonyl group at the 3-position, enhancing electrophilic reactivity and hydrogen-bonding potential .
- A 2,6-dichlorophenyl moiety , contributing to hydrophobic interactions and π-stacking in biological systems .
These features collectively affect its pharmacokinetic properties (e.g., solubility, membrane permeability) and pharmacodynamic interactions (e.g., target binding affinity).
Basic Question: What are the standard synthetic routes for this compound, and what purification methods are recommended?
Answer:
Synthesis Steps:
Bicyclic Framework Preparation : Start with the stereospecific synthesis of the (1R,5S)-configured 8-azabicyclo[3.2.1]octane core via intramolecular cyclization .
Functionalization : Introduce the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃) .
Propan-1-one Attachment : Couple the dichlorophenyl group via a Friedel-Crafts acylation or nucleophilic substitution .
Purification Methods:
- High-Pressure Liquid Chromatography (HPLC) : Ideal for separating stereoisomers and removing trace impurities .
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to enhance crystalline purity .
Advanced Question: How can researchers optimize reaction yields during the synthesis of the bicyclic core?
Answer:
Key parameters to optimize:
- Temperature Control : Maintain <0°C during cyclization to avoid side reactions (e.g., ring-opening) .
- Catalyst Selection : Use palladium catalysts for Suzuki-Miyaura coupling of aryl groups (yields >75%) .
- Stepwise Monitoring : Employ TLC or inline NMR to track intermediate formation and adjust stoichiometry .
Example Optimization Table:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Temp | −10°C | 20% ↑ |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 15% ↑ |
Advanced Question: How should researchers address contradictory bioactivity data across different assays?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms .
- Enantiomeric Impurity : Ensure stereochemical purity using chiral HPLC (e.g., Chiralpak AD-H column) .
- Solubility Artifacts : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
Methodological Approach:
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Re-synthesize batches and compare activity profiles to rule out synthetic variability .
Advanced Question: What strategies enable selective functionalization of the bicyclic core without side reactions?
Answer:
- Protecting Groups : Temporarily block the azabicyclo nitrogen with Boc anhydride during sulfonation .
- Regioselective Reactions : Exploit steric hindrance at the 3-position for sulfonyl group installation .
- Low-Temperature Conditions : Perform electrophilic substitutions at −78°C to suppress overreaction .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm stereochemistry (¹H/¹³C NMR) and detect impurities (DQF-COSY for coupling constants) .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve absolute configuration for critical intermediates .
Advanced Question: How does stereochemistry at the (1R,5S) position impact biological activity?
Answer:
The (1R,5S) configuration enforces a rigid chair-like conformation, optimizing target binding.
- Enantiomer Comparison : Test (1S,5R) analogs to confirm activity loss (e.g., IC₅₀ shifts from 10 nM to >1 µM) .
- Docking Studies : Use Schrödinger Suite to model interactions with G-protein-coupled receptors (GPCRs) .
Advanced Question: What are the challenges in achieving aqueous solubility, and how can they be mitigated?
Answer:
Challenges:
- High logP (~4.2) due to the dichlorophenyl group .
Solutions: - Co-solvent Systems : Use 10% β-cyclodextrin to enhance solubility in pharmacokinetic studies .
- Salt Formation : Convert the free base to a hydrochloride salt (improves solubility by 5x) .
Basic Question: How should the compound be stored to ensure long-term stability?
Answer:
- Conditions : Store at −20°C under argon in amber vials to prevent photodegradation .
- Stability Testing : Monitor degradation via HPLC every 6 months (acceptance criterion: ≥95% purity) .
Advanced Question: What computational methods predict the compound’s metabolic pathways?
Answer:
- In Silico Tools : Use GLORYx for phase I/II metabolism prediction, focusing on sulfonyl group oxidation .
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
